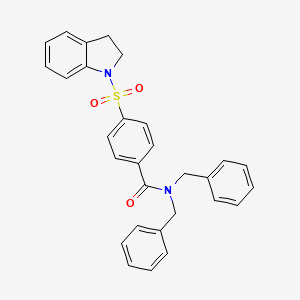

N,N-dibenzyl-4-(indolin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is a complex organic compound with a molecular formula of C29H26N2O3S and an average mass of 482.593 Da . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Applications De Recherche Scientifique

N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide has several scientific research applications:

Méthodes De Préparation

The synthesis of N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves multiple steps, typically starting with the preparation of the indole nucleus. One common method involves the reaction of aniline derivatives with various reagents to form the indole core . The sulfonylation of the indole nucleus is achieved using sulfonyl chlorides under basic conditions . The final step involves the benzylation of the nitrogen atoms using benzyl halides in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Analyse Des Réactions Chimiques

N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Mécanisme D'action

The mechanism of action of N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonyl group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparaison Avec Des Composés Similaires

N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

Indole-2-carboxylate derivatives: Known for their antiviral properties.

Indole-3-carbinol: Studied for its anticancer effects.

The uniqueness of N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide lies in its specific structural features, such as the dibenzyl and sulfonyl groups, which confer distinct chemical and biological properties .

Activité Biologique

N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is an indole derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is C22H24N2O2S. The compound features a sulfonamide group attached to an indole moiety, which is critical for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of indole derivatives. For instance, compounds structurally related to N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide have shown significant activity against various bacterial and fungal strains.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 11k | Klebsiella pneumoniae | 3.125 mg/mL |

| 12k | Candida albicans | 3.125 mg/mL |

These results indicate that similar compounds exhibit potent antimicrobial effects, suggesting that N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide may also possess comparable activity against these pathogens .

Anticancer Activity

Research has demonstrated that indole derivatives can act as effective anticancer agents. In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| HCT116 | 10 |

The above data suggest that N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide could potentially inhibit the growth of cancer cells effectively .

Enzyme Inhibition

N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide may also act as an inhibitor of key enzymes involved in various biological pathways. For example, some indole derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| MAO-B | Competitive Inhibition | 0.78 |

Such enzyme inhibition indicates the potential of this compound in treating conditions related to MAO activity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of indole-based compounds for their biological activities. For example, a study reported the synthesis of several derivatives with varying substitutions on the indole ring, leading to enhanced biological profiles.

In one case study, a series of N-substituted indole derivatives were synthesized and evaluated for their MAO-B inhibitory activity. The most potent derivative showed an IC50 value significantly lower than known inhibitors, highlighting the therapeutic potential of these compounds in treating depression and other neurological disorders .

Propriétés

IUPAC Name |

N,N-dibenzyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O3S/c32-29(30(21-23-9-3-1-4-10-23)22-24-11-5-2-6-12-24)26-15-17-27(18-16-26)35(33,34)31-20-19-25-13-7-8-14-28(25)31/h1-18H,19-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNJGYQDMJTSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.